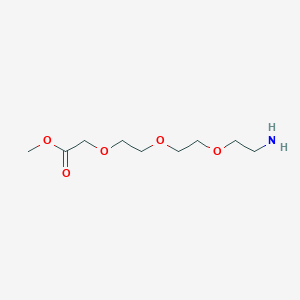
Methyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate is a useful research compound. Its molecular formula is C9H19NO5 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate can be synthesized through a series of organic reactions. One common method involves the condensation of 2-aminoethanol with chloroacetic acid ester, followed by ester hydrolysis . The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is utilized in the preparation of biocompatible materials and drug delivery systems.
Medicine: It serves as a building block for pharmaceuticals and therapeutic agents.
Industry: This compound is employed in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, its ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(2-aminoethoxy)ethoxy)ethanol: This compound is structurally similar but lacks the ester group.
2-(2-(2-methoxyethoxy)ethoxy)ethanol: Similar in structure but contains a methoxy group instead of an amino group[][6].
Uniqueness
Methyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate is unique due to its combination of amino and ester functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific applications[6][6].
Eigenschaften
Molekularformel |
C9H19NO5 |
|---|---|
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C9H19NO5/c1-12-9(11)8-15-7-6-14-5-4-13-3-2-10/h2-8,10H2,1H3 |
InChI-Schlüssel |
ONTRHWVIQMJPFI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)COCCOCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



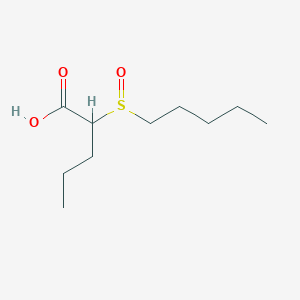
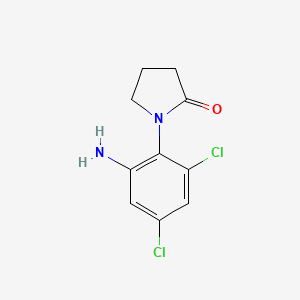
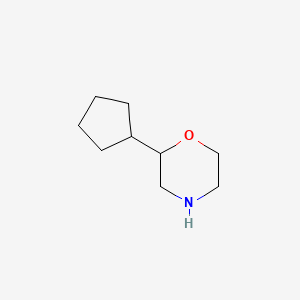
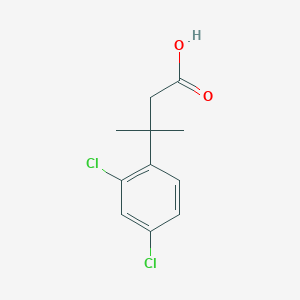
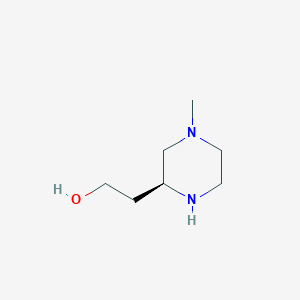

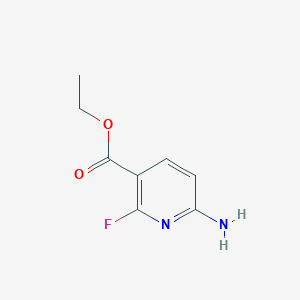
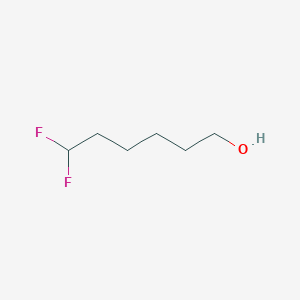
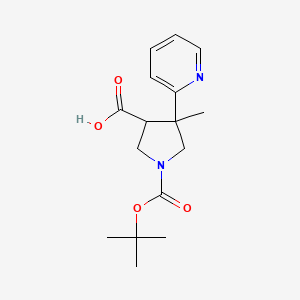
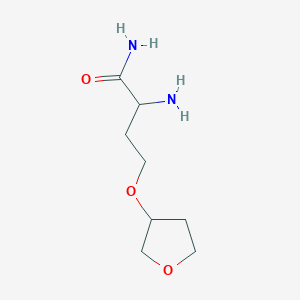
![3-[(Oxolan-2-yl)methyl]pyrrolidine](/img/structure/B13522848.png)
![1-{3-Oxaspiro[5.5]undecan-9-yl}methanamine hydrochloride](/img/structure/B13522849.png)

